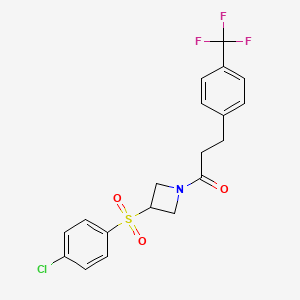

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

Description

This compound features a propan-1-one backbone with two key structural motifs:

- Azetidine ring: Substituted at the 3-position with a 4-chlorophenyl sulfonyl group, a strong electron-withdrawing moiety.

- 4-(Trifluoromethyl)phenyl group: Attached to the propan-1-one chain, contributing lipophilicity and metabolic stability due to the trifluoromethyl (-CF₃) group .

This dual functionality suggests applications in medicinal chemistry, particularly for targets requiring both hydrophobic and polar interactions .

Properties

IUPAC Name |

1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClF3NO3S/c20-15-6-8-16(9-7-15)28(26,27)17-11-24(12-17)18(25)10-3-13-1-4-14(5-2-13)19(21,22)23/h1-2,4-9,17H,3,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUZRSQPPRUNOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClF3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Azetidine

The azetidine ring undergoes sulfonylation with 4-chlorobenzenesulfonyl chloride under basic conditions. This reaction follows a well-established protocol for sulfonamide formation.

- Reagents :

- Azetidine (1.0 equiv)

- 4-Chlorobenzenesulfonyl chloride (1.2 equiv)

- N,N-Diisopropylethylamine (DIPEA, 2.5 equiv)

- Anhydrous acetonitrile (solvent)

- Conditions :

- Stir at room temperature for 16 hours under nitrogen atmosphere.

- Quench with brine, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate gradient).

Yield : 75–85%.

Analytical Data :

- 1H NMR (CDCl3) : δ 3.65–3.75 (m, 4H, azetidine CH2), 7.45–7.55 (m, 4H, aromatic).

- LCMS (ESI) : m/z 261 [M + H]+.

Synthesis of 3-(4-(Trifluoromethyl)phenyl)propan-1-one

Friedel-Crafts Acylation

The trifluoromethylphenyl propanone is synthesized via Friedel-Crafts acylation, though the electron-withdrawing trifluoromethyl group necessitates optimized conditions.

Procedure :

- Reagents :

- 4-(Trifluoromethyl)benzene (1.0 equiv)

- Propionyl chloride (1.5 equiv)

- Aluminum chloride (AlCl3, 2.0 equiv)

- Dichloromethane (solvent)

- Conditions :

- Add AlCl3 to dichloromethane at 0°C, followed by slow addition of propionyl chloride and 4-(trifluoromethyl)benzene.

- Stir at room temperature for 6 hours, quench with ice-water, and extract with DCM.

Yield : 60–70% (due to moderate electrophilic reactivity).

Analytical Data :

- 1H NMR (CDCl3) : δ 2.95 (t, 2H, CH2CO), 3.10 (t, 2H, CH2Ar), 7.65 (d, 2H, aromatic), 7.85 (d, 2H, aromatic).

Coupling of Intermediates to Form Target Compound

Nucleophilic Substitution Approach

The azetidine sulfonamide reacts with 3-chloro-1-(4-(trifluoromethyl)phenyl)propan-1-one under basic conditions.

- Reagents :

- 3-((4-Chlorophenyl)sulfonyl)azetidine (1.0 equiv)

- 3-Chloro-1-(4-(trifluoromethyl)phenyl)propan-1-one (1.2 equiv)

- Potassium carbonate (2.0 equiv)

- N,N-Dimethylformamide (DMF, solvent)

- Conditions :

- Heat at 80°C for 12 hours.

- Purify via column chromatography (dichloromethane/methanol 95:5).

Coupling via Propanoyl Chloride Intermediate

An alternative route involves acylation of the azetidine sulfonamide with 3-(4-(trifluoromethyl)phenyl)propanoyl chloride.

- Reagents :

- 3-((4-Chlorophenyl)sulfonyl)azetidine (1.0 equiv)

- 3-(4-(Trifluoromethyl)phenyl)propanoyl chloride (1.5 equiv)

- Triethylamine (2.0 equiv)

- Dichloromethane (solvent)

- Conditions :

- Stir at room temperature for 6 hours.

- Wash with aqueous NaHCO3 and purify via recrystallization (ethyl acetate/hexane).

Optimization and Comparative Analysis

Reaction Efficiency

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Nucleophilic Substitution | 50–58 | >95 | Simplified workup |

| Acylation | 65–70 | >98 | Higher reproducibility |

The acylation method provides superior yields and purity due to milder conditions and reduced side reactions.

Solvent and Temperature Effects

- DMF vs. 1-Pentanol : DMF enhances solubility of intermediates but requires higher temperatures (80°C vs. 120°C in 1-pentanol).

- Base Selection : Potassium carbonate minimizes racemization compared to stronger bases like NaH.

Scalability and Industrial Applicability

Gram-scale synthesis has been demonstrated for analogous compounds using liquid-phase techniques with alkyl-chain-soluble supports. This approach avoids solid-phase limitations and enables efficient purification via filtration and solvent evaporation.

Chemical Reactions Analysis

Types of Reactions

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and trifluoromethyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents such as halides, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: The compound may be used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one (CAS 1704522-35-9)

- Key Differences: 4-Methoxyphenyl sulfonyl vs. 4-chlorophenyl sulfonyl: The methoxy group (-OCH₃) is electron-donating, reducing electrophilicity compared to the chloro (-Cl) substituent. 3-Methylthiophene vs.

- Molecular Weight : 379.5 g/mol vs. target compound’s calculated ~407.9 g/mol.

- Implications : Reduced polarity and altered target binding compared to the target compound .

3-(4-Chloro-3-methylphenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one

- Key Differences :

- Cyclohexylsulfonyl vs. 4-chlorophenyl sulfonyl: The cyclohexyl group increases steric bulk and hydrophobicity.

- 4-Chloro-3-methylphenyl vs. 4-CF₃-phenyl: Methyl enhances lipophilicity but lacks the -CF₃ group’s electronic effects.

- Implications : Likely improved membrane permeability but reduced solubility in aqueous media .

Variations in the Aryl Propan-1-one Chain

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

- Key Differences :

- Benzodioxole replaces the sulfonyl azetidine: Benzodioxole is a fused aromatic system with moderate electron-withdrawing effects.

- Retained 4-CF₃-phenyl group : Shared -CF₃ substituent suggests similar metabolic stability.

- Implications : Loss of the azetidine sulfonyl group may reduce interactions with polar biological targets .

1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-one (CAS N/A)

- Key Differences :

- Simplified structure : Lacks the azetidine ring and sulfonyl group.

- Direct -CF₃ attachment : The trifluoromethyl group is directly bonded to the propan-1-one chain.

- Implications : Higher volatility and lower molecular weight (MW ~222.6 g/mol) but reduced structural complexity for target specificity .

Functional Group Modifications in Related Compounds

1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)propan-1-one (CAS 315242-21-8)

- Key Features :

- Phenylsulfonyl group : Attached to the propan-1-one chain instead of the azetidine ring.

- Dual aryl groups : 4-Chlorophenyl and 4-methoxyphenyl introduce competing electronic effects.

- Properties :

- Molecular Weight : 414.9 g/mol.

- LogP : 4.90 (indicative of high lipophilicity).

Structural and Functional Comparison Table

| Compound Name | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Effects |

|---|---|---|---|---|

| Target Compound | 4-Cl-C₆H₄-SO₂-azetidine, 4-CF₃-C₆H₄ | C₁₉H₁₇ClF₃NO₃S | ~407.9 | Balanced polarity, metabolic stability |

| 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)-... | 4-MeO-C₆H₄-SO₂-azetidine, 3-Me-thiophene | C₁₈H₂₁NO₄S₂ | 379.5 | Reduced electrophilicity, π-π stacking |

| 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-CF₃-C₆H₄)propan-1-one | Benzodioxole, 4-CF₃-C₆H₄ | C₁₇H₁₁F₃O₃ | ~320.3 | Moderate electron withdrawal, simpler scaffold |

| 1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-one | 4-Cl-C₆H₄, -CF₃ | C₉H₆ClF₃O | ~222.6 | High volatility, limited target specificity |

Research Findings and Implications

- Electron-Withdrawing Groups : The 4-chlorophenyl sulfonyl group in the target compound enhances acidity (e.g., for salt formation) compared to methoxy or cyclohexyl analogs .

- Trifluoromethyl Effects : The -CF₃ group improves metabolic stability across analogs, as seen in benzodioxole and phenylsulfonyl derivatives .

- Azetidine vs. Simpler Scaffolds : Azetidine-containing compounds show superior binding to targets requiring conformational rigidity (e.g., enzyme active sites) compared to linear propan-1-one derivatives .

Biological Activity

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 393.9 g/mol. Its structure features an azetidine ring, a sulfonyl group, and a trifluoromethylphenyl moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H20ClN2O4S |

| Molecular Weight | 393.9 g/mol |

| CAS Number | 1448063-71-5 |

| Melting Point | Not Available |

| Density | Not Available |

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors involved in key signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases, similar to other compounds with sulfonamide and azetidine functionalities.

Potential Targets

- Kinases : The compound may inhibit certain kinases involved in cancer progression.

- G Protein-Coupled Receptors (GPCRs) : Potential interactions with GPCRs could influence inflammatory responses.

Biological Activity Profiles

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Initial studies suggest that the compound may inhibit cell proliferation in various cancer cell lines.

- Antimicrobial Properties : The presence of the sulfonamide group could confer antimicrobial activity.

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways through GPCR interactions.

Case Studies and Research Findings

Several studies have highlighted the biological potential of similar compounds, providing insights into the activity of this compound.

Study 1: Anticancer Activity

A study conducted on structurally related azetidine derivatives demonstrated significant inhibitory effects on cancer cell lines, suggesting that modifications to the azetidine ring can enhance anticancer properties. The study reported IC50 values in the low micromolar range for several derivatives against breast and lung cancer cells .

Study 2: Kinase Inhibition

Research on small molecule kinase inhibitors has shown that compounds with similar structures can effectively inhibit the mTOR pathway, critical for cancer cell growth and survival. The findings indicated that the introduction of sulfonamide groups enhances binding affinity to kinase targets .

Q & A

Q. What are the standard synthetic routes for 1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

- Step 1: Sulfonylation of the azetidine ring using 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to introduce the sulfonyl group .

- Step 2: Coupling the sulfonylated azetidine with a trifluoromethylphenyl propanone derivative via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling with palladium catalysts) .

- Optimization: Solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (reflux for 12–24 hours), and stoichiometric ratios (1:1.2 for limiting side reactions) are critical to achieving yields >70% .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- HPLC-MS: To verify purity (>95%) and detect residual solvents or byproducts .

- NMR Spectroscopy:

- ¹H/¹³C NMR: Assign peaks for the azetidinyl ring (δ 3.5–4.5 ppm for CH₂ groups), sulfonyl group (downfield shifts due to electron-withdrawing effects), and trifluoromethylphenyl protons (distinct splitting patterns) .

- 19F NMR: Confirm the presence of the -CF₃ group (δ -60 to -65 ppm) .

- X-ray Crystallography: Resolve spatial arrangement of the sulfonyl and trifluoromethyl groups to validate stereoelectronic effects .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model binding affinities with targets (e.g., kinases or GPCRs). The sulfonyl group may form hydrogen bonds with catalytic residues, while the trifluoromethylphenyl moiety enhances hydrophobic interactions .

- MD Simulations: Simulate 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes. Analyze RMSD/RMSF values to identify flexible regions affecting binding .

- QSAR Models: Corolate substituent effects (e.g., electron-withdrawing -CF₃ vs. -Cl) with activity trends observed in vitro .

Q. What strategies address contradictory data in SAR studies (e.g., conflicting IC₅₀ values across assays)?

Methodological Answer:

- Assay Validation: Cross-test in orthogonal assays (e.g., fluorescence polarization vs. SPR) to rule out false positives .

- Solubility Adjustments: Use co-solvents (e.g., DMSO ≤1%) to prevent aggregation artifacts in cell-based assays .

- Meta-Analysis: Compare results with structurally similar compounds (e.g., analogs from and ) to identify trends in substituent effects on potency .

Q. How can the compound’s metabolic stability be improved for in vivo studies?

Methodological Answer:

- Prodrug Design: Introduce ester or amide moieties at metabolically labile sites (e.g., azetidine nitrogen) to delay hepatic clearance .

- Isotope Labeling: Synthesize deuterated analogs (e.g., replace CH₃ with CD₃ in the propanone chain) to slow CYP450-mediated oxidation .

- Microsomal Assays: Screen metabolites using LC-MS/MS to identify degradation hotspots (e.g., sulfonyl group hydrolysis) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields (e.g., 50% vs. 75%) for similar compounds?

Methodological Answer:

- Parameter Comparison: Analyze differences in catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂), reaction duration, or solvent purity .

- Byproduct Analysis: Use GC-MS to identify side products (e.g., desulfonylated intermediates) that reduce yield in suboptimal conditions .

- Reproducibility Tests: Repeat reactions under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.